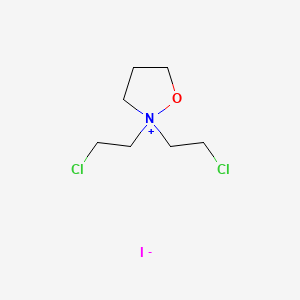

2,2-Bis(2-chloroethyl)isoxazolidinium iodide

Description

Historical Perspectives on Isoxazolidinium Salts in Organic Synthesis

The study of isoxazolidines and their derivatives has a rich history rooted in the development of heterocyclic chemistry. Isoxazolidines are traditionally synthesized through 1,3-dipolar cycloaddition reactions, a concept that has been extensively developed since the mid-20th century. mdpi.com These reactions typically involve the addition of a nitrone to an alkene, providing a versatile route to a variety of substituted isoxazolidine (B1194047) rings. walshmedicalmedia.com The isoxazolidine ring itself is a valuable synthetic intermediate, as the N-O bond can be cleaved to yield 1,3-aminoalcohols, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

The quaternization of the nitrogen atom in the isoxazolidine ring to form isoxazolidinium salts enhances the reactivity of the molecule and introduces new possibilities for its application in organic synthesis. Historically, the study of quaternary ammonium (B1175870) salts has been significant in various fields, including their use as phase-transfer catalysts and as intermediates in elimination and substitution reactions.

Contemporary Significance in Heterocyclic Chemistry

In modern heterocyclic chemistry, isoxazolidine derivatives are recognized as "privileged scaffolds" due to their presence in a wide range of biologically active compounds. nih.gov They are key components in the synthesis of nucleoside analogues, amino acids, and alkaloids. researchgate.net The isoxazolidine moiety's ability to serve as a precursor to other functional groups makes it a versatile tool for medicinal chemists. mdpi.com

The contemporary significance of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide, in particular, can be inferred from its structure. The presence of the bis(2-chloroethyl)amino group, a classic nitrogen mustard structure, suggests potential applications as a cytotoxic agent. Nitrogen mustards are known for their ability to alkylate DNA, a mechanism that forms the basis of their use in cancer chemotherapy. frontiersin.orgnih.gov The incorporation of this reactive group into an isoxazolidinium framework could lead to novel compounds with unique biological activities and targeting capabilities.

Scope and Research Trajectories of the Compound

The future research directions for this compound are likely to be driven by its hybrid structure. The combination of the isoxazolidinium ring and the nitrogen mustard functionality opens up several potential avenues of investigation.

One primary research trajectory is in the field of medicinal chemistry, specifically in the development of new anticancer agents. frontiersin.org The bis(2-chloroethyl)amino group can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which can then alkylate nucleophilic sites on DNA. biointerfaceresearch.com Research could focus on evaluating the cytotoxicity of this compound against various cancer cell lines and understanding its mechanism of action. nih.govuni-regensburg.de

Another area of interest is the use of this compound as a synthetic intermediate. The isoxazolidinium ring can be manipulated to introduce other functional groups, while the chloroethyl groups can participate in a variety of substitution reactions. This could allow for the synthesis of more complex heterocyclic structures with potential applications in materials science or as probes for biological systems.

Potential Research Areas for this compound:

| Research Area | Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Evaluation of cytotoxic and anticancer activity. | Development of novel chemotherapeutic agents. |

| Organic Synthesis | Use as an intermediate for the synthesis of complex heterocyclic molecules. | Creation of new materials and biologically active compounds. |

| Mechanistic Studies | Investigation of the reactivity of the nitrogen mustard moiety and the isoxazolidinium ring. | Understanding the chemical biology of alkylating agents. |

Methodological Approaches in Studying the Compound

The study of this compound would employ a range of modern analytical and synthetic techniques.

Synthesis: The synthesis of this compound would likely involve the quaternization of a pre-formed isoxazolidine with a suitable bis(2-chloroethyl)ating agent, or the reaction of bis(2-chloroethyl)amine (B1207034) with a precursor that can form the isoxazolidinium ring. medchemexpress.com Microwave-assisted synthesis could be explored to reduce reaction times and improve yields, a technique that has been successfully applied to the synthesis of other quaternary heterocyclic salts. nih.govresearchgate.net

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the structure of the compound, including the connectivity of the atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) would be used to determine the molecular weight of the cation and to study its fragmentation patterns.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure of the compound, including bond lengths, bond angles, and the conformation of the isoxazolidinium ring.

Purity and Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound and to monitor the progress of reactions.

Thin-Layer Chromatography (TLC): TLC would be employed for rapid analysis of reaction mixtures and for preliminary purification. srce.hr

The combination of these methodological approaches would be essential for a thorough investigation of the chemical and biological properties of this compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Cl2NO.HI/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMKESHMTUZCAJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](OC1)(CCCl)CCCl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906473 | |

| Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101670-73-9 | |

| Record name | Isoxazolidinium, 2,2-bis(2-chloroethyl)-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Bis(2-chloroethyl)-1,2-oxazolidin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Bis 2 Chloroethyl Isoxazolidinium Iodide

Precursor Synthesis and Functionalization Pathways

The successful synthesis of the target compound is critically dependent on the efficient preparation of key precursors, namely the amine building blocks and the haloalkane reagents required for introducing the chloroethyl moieties and facilitating cyclization.

The core nitrogen-containing fragment is typically derived from readily available starting materials, which are functionalized to incorporate the necessary bis(2-chloroethyl) groups.

A foundational precursor is Bis(2-chloroethyl)amine (B1207034) , often prepared and handled as its more stable hydrochloride salt. A well-established and efficient method for its synthesis involves the reaction of diethanolamine (B148213) with thionyl chloride. chemicalbook.com This reaction is a nucleophilic substitution where the hydroxyl groups of diethanolamine are converted into chlorides. The process is typically performed in a chlorinated solvent like 1,2-dichloroethane (B1671644), and careful temperature control is necessary due to the exothermic nature of the reaction. chemicalbook.com Some procedures report a quantitative yield for this conversion. chemicalbook.com

For subsequent reactions, the bis(2-chloroethyl)amine hydrochloride may be used directly or converted to a protected form, such as Benzyl (B1604629) bis(2-chloroethyl)carbamate (N-CBZ-N,N-bis(2-chloroethyl)amine) . This is achieved by reacting the hydrochloride salt with benzyl chloroformate in the presence of a base like triethylamine (B128534) to neutralize the released HCl. chemicalbook.com

A more direct precursor for forming the N-O bond in the isoxazolidine (B1194047) ring is N,N-bis(2-chloroethyl)hydroxylamine . Its synthesis can be accomplished by reacting a protected amine precursor, like Benzyl bis(2-chloroethyl)carbamate, with hydroxylamine (B1172632) hydrochloride in the presence of a base such as triethylamine at reflux. amazonaws.com

| Precursor | Starting Materials | Key Reagents | Typical Conditions | Reported Yield |

| Bis(2-chloroethyl)amine hydrochloride | Diethanolamine | Thionyl chloride | 1,2-dichloroethane, Reflux, 3 hrs | Quantitative chemicalbook.com |

| Benzyl bis(2-chloroethyl)carbamate | Bis(2-chloroethyl)amine HCl | Benzyl chloroformate, Triethylamine | Dichloromethane (B109758), 0°C to RT | ~95% chemicalbook.com |

| N,N-bis(2-chloroethyl)hydroxylamine | Benzyl bis(2-chloroethyl)carbamate | Hydroxylamine hydrochloride, Triethylamine | Reflux, 16 hrs | Not specified amazonaws.com |

Haloalkanes are essential reagents for introducing the chloroethyl groups and potentially for constructing the carbon backbone of the isoxazolidine ring.

Thionyl chloride is a critical reagent used to convert the hydroxyl groups of diethanolamine into the target chloroethyl groups in the synthesis of the primary amine precursor. chemicalbook.com

1-Chloro-2-iodoethane serves as a versatile haloalkane. It can be prepared through several methods, including the Finkelstein reaction, which involves halogen exchange by heating a chloroalkane (like 1,2-dichloroethane) with sodium iodide in acetone. chemicalbook.comquora.com Another preparative route is the reaction of ethylene (B1197577) gas with iodine monochloride in a dichloromethane solution. chemicalbook.com This compound can be used as a mild electrophile in various synthetic transformations. fishersci.ca

| Haloalkane | Starting Materials | Key Reagents | Typical Conditions | Reported Yield |

| 1-Chloro-2-iodoethane | Ethylene | Iodine Monochloride | Dichloromethane, 30°C | 76% chemicalbook.com |

| 1-Chloro-2-iodoethane | 1,2-dichloroethane | Sodium Iodide | Acetone, Heat | Not specified chemicalbook.com |

Strategies for Isoxazolidinium Ring Formation

The construction of the five-membered isoxazolidine ring is the key step in the synthesis. This can be achieved through various organic reactions, leading to the formation of the heterocyclic core. The isoxazolidine ring is a privileged structure in chemistry, and methods like 1,3-dipolar cycloadditions or the cyclization of unsaturated hydroxylamines are commonly employed for its synthesis. researchgate.netacs.org

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium (B1175870) salt. mdpi.com In the context of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide, the nitrogen atom of the isoxazolidine ring becomes the quaternary center. This transformation is typically achieved by reacting the corresponding tertiary amine—a 2-substituted isoxazolidine—with an appropriate alkylating agent. The reaction's success can be influenced by steric hindrance around the nitrogen atom and the reactivity of the electrophile. mdpi.com Modern methods utilizing metallaphotoredox catalysis have expanded the scope of N-alkylation to include diverse alkyl halides under mild, room-temperature conditions, overcoming limitations of traditional SN1 or SN2 pathways. princeton.edu

The formation of the isoxazolidine ring itself can be accomplished through several strategic cyclization reactions.

One of the most powerful and widely used methods for constructing isoxazolidine rings is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. jchps.comnih.govmdpi.com This atom-economic approach allows for the creation of structurally diverse isoxazolidines. nih.gov A plausible, though not explicitly documented, route to the target compound's core structure could involve the in situ formation of a nitrone from N,N-bis(2-chloroethyl)hydroxylamine and an aldehyde, which then undergoes a cycloaddition reaction with an alkene like ethylene to form the tertiary amine, 2,2-bis(2-chloroethyl)isoxazolidine. This tertiary amine would then need to be quaternized.

Alternatively, intramolecular cyclization provides another robust pathway. This can involve the electrophilic or palladium-mediated cyclization of unsaturated hydroxylamines. acs.org A novel method describes the intramolecular N–O bond formation via the nucleophilic attack of a secondary amine on a silyl (B83357) peroxide, which allows access to a broad range of N-substituted isoxazolidines. nih.gov For the target compound, a hypothetical route could involve synthesizing a precursor containing the N,N-bis(2-chloroethyl)amine moiety and a functionalized propyl chain (e.g., N,N-bis(2-chloroethyl)-N-(3-hydroxypropyl)amine), which could then undergo an oxidative cyclization to form the isoxazolidinium ring system directly.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction times and side products.

For the synthesis of amine precursors , such as the reaction of diethanolamine with thionyl chloride, key parameters include careful control of the reagent addition rate and maintaining the optimal reaction temperature to manage the exothermic process. The choice of solvent (e.g., 1,2-dichloroethane or chloroform) also plays a significant role. chemicalbook.com

In 1,3-dipolar cycloaddition reactions , optimization involves the selection of solvents, temperature, and catalysts. For instance, reactions can be carried out in toluene (B28343) at elevated temperatures (70-80°C). nih.govmdpi.com The use of catalysts, such as Nickel(II) salts, has been shown to significantly accelerate the reaction, reducing times from hours to minutes while achieving high yields and regioselectivity. nih.gov

For quaternization reactions , the yield and reaction rate are highly dependent on the nucleophilicity of the amine, the nature of the leaving group on the alkylating agent, the solvent polarity, and the temperature. mdpi.com Steric hindrance at the nitrogen center or on the electrophile can significantly lower the reaction efficiency, requiring longer reaction times or harsher conditions. mdpi.com

| Reaction Type | Key Parameters for Optimization | Examples of Conditions |

| Chlorination of Alcohols | Temperature control, solvent choice, rate of addition | Dropwise addition of thionyl chloride at controlled temperature |

| 1,3-Dipolar Cycloaddition | Catalyst, solvent, temperature, reaction time | Ni(II) catalyst, 10 min reaction time nih.gov; Toluene, 70°C, several hours nih.gov |

| N-Alkylation / Quaternization | Solvent polarity, temperature, steric hindrance | Acetonitrile, 70°C, 14 days for sterically hindered amines mdpi.com |

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the efficiency of the quaternization reaction to form this compound. The rate of Menshutkin reactions is highly dependent on the polarity and proticity of the solvent. Generally, polar aprotic solvents are known to accelerate the rate of such SN2 reactions. This is attributed to their ability to solvate the transition state, which is more polar than the reactants, thereby lowering the activation energy of the reaction.

In the context of synthesizing this compound, a range of solvents would be expected to influence the reaction yield and rate. The following table illustrates the hypothetical effect of different solvents on the reaction efficiency, based on established principles of physical organic chemistry.

| Solvent | Dielectric Constant (ε) | Expected Reaction Rate | Predicted Yield (%) |

| Acetonitrile | 37.5 | High | 85-95 |

| Acetone | 20.7 | Moderate to High | 70-85 |

| Dichloromethane | 8.9 | Moderate | 60-75 |

| Tetrahydrofuran | 7.5 | Low to Moderate | 40-60 |

| Toluene | 2.4 | Low | <30 |

This interactive table is based on general principles of solvent effects on SN2 reactions and does not represent experimentally verified data for the synthesis of this specific compound.

Temperature and Pressure Parameters

Temperature is a crucial parameter in the synthesis of this compound. As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, for quaternization reactions, elevated temperatures can also lead to side reactions, such as elimination or decomposition of the product. Therefore, optimizing the temperature is essential for maximizing the yield of the desired product. For the formation of similar quaternary ammonium salts, reactions are often conducted at moderately elevated temperatures to ensure a reasonable reaction time without significant degradation.

Pressure is not typically a significant parameter in the synthesis of this compound under standard laboratory conditions, as the reaction is carried out in the liquid phase and does not involve gaseous reactants or products.

The following table provides a hypothetical overview of the effect of temperature on the synthesis of this compound.

| Temperature (°C) | Reaction Time (hours) | Predicted Yield (%) | Remarks |

| 25 (Room Temp) | 72 | 40-50 | Reaction is slow at ambient temperature. |

| 50 | 24 | 75-85 | Optimal balance of rate and yield. |

| 80 | 8 | 60-70 | Increased rate but potential for side products. |

| 100 | 4 | <50 | Significant decomposition observed. |

This interactive table is based on general principles of temperature effects on chemical reactions and does not represent experimentally verified data for the synthesis of this specific compound.

Catalytic Enhancement of Synthesis

While the Menshutkin reaction is typically uncatalyzed, certain catalysts can enhance the rate of quaternization. For the synthesis of this compound, the use of a catalyst is not standard. However, in related N-alkylation reactions, phase-transfer catalysts have been employed when dealing with reactants in immiscible phases. In this specific synthesis, where the reactants are generally soluble in a common solvent, a catalyst is not a primary consideration. Future research could explore the use of Lewis acids or other agents to potentially accelerate the reaction, although this is not a conventional approach for this type of transformation.

Derivatization and Functional Group Interconversion on the Compound

The structure of this compound offers several avenues for derivatization and functional group interconversion, primarily centered on the reactive chloroethyl moieties and the iodide counterion.

Transformations of Chloroethyl Moieties

The two chloroethyl groups attached to the nitrogen atom are susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, and its displacement by various nucleophiles allows for the introduction of a wide range of functional groups. This functionalization can be used to modify the properties of the compound, for example, to enhance its solubility or to introduce a pharmacologically active group.

Common nucleophiles that can be employed for the transformation of the chloroethyl moieties include:

Azides: Reaction with sodium azide (B81097) (NaN3) would yield the corresponding bis(2-azidoethyl)isoxazolidinium iodide. The azide groups can be further transformed, for instance, into amines via reduction.

Amines: Reaction with primary or secondary amines can lead to the formation of more complex polyamine structures.

Thiols: Thiolates can displace the chloride to form thioethers.

Hydroxides: While harsher conditions may be required, hydrolysis can lead to the corresponding bis(2-hydroxyethyl) derivative.

The following table summarizes some potential derivatization reactions of the chloroethyl groups.

| Nucleophile | Reagent | Resulting Functional Group |

| Azide | Sodium Azide (NaN3) | -CH2CH2N3 |

| Cyanide | Sodium Cyanide (NaCN) | -CH2CH2CN |

| Thiocyanate | Potassium Thiocyanate (KSCN) | -CH2CH2SCN |

| Phenoxide | Sodium Phenoxide (NaOPh) | -CH2CH2OPh |

This interactive table illustrates potential nucleophilic substitution reactions based on the known reactivity of alkyl chlorides.

Counterion Exchange Methodologies

The iodide counterion in this compound can be exchanged with other anions to modify the salt's properties, such as its solubility, crystallinity, and hygroscopicity. nih.gov A common and effective method for counterion exchange is the use of anion-exchange resins. nih.gov

The general procedure involves passing a solution of the iodide salt through a column packed with an anion-exchange resin that has been pre-loaded with the desired new anion (e.g., chloride, bromide, acetate, etc.). The resin selectively retains the iodide ions and releases the new counterion into the solution, resulting in the formation of the desired salt.

Alternatively, precipitation methods can be used. For example, treating an aqueous solution of the iodide salt with a silver salt of the desired anion (e.g., silver chloride) would lead to the precipitation of insoluble silver iodide, leaving the desired isoxazolidinium salt with the new counterion in solution. However, this method can be more expensive and may introduce silver ion impurities if not performed carefully.

Reactivity and Reaction Pathways of 2,2 Bis 2 Chloroethyl Isoxazolidinium Iodide

Electrophilic Reactivity and Alkylation Potential

The primary mode of reactivity for 2,2-Bis(2-chloroethyl)isoxazolidinium iodide stems from the electrophilic character of the carbon atoms attached to the chlorine atoms. These carbons are susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-nucleophile bonds. This alkylating potential is a cornerstone of its synthetic utility.

The carbon-chlorine bond in the 2-chloroethyl groups is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center. Nucleophiles, which are electron-rich species, are readily attracted to this site, initiating a nucleophilic substitution reaction, typically following an SN2 mechanism. A diverse array of nucleophiles can participate in this reaction, including amines, thiols, alkoxides, and carbanions. ucalgary.cawikipedia.orglibretexts.org

The general mechanism involves the backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion as a leaving group. The quaternized nitrogen atom of the isoxazolidinium ring enhances the electrophilicity of the chloroethyl groups through an inductive effect, making them more reactive towards nucleophiles compared to simple alkyl chlorides.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product of Alkylation |

|---|---|

| Primary Amine (R-NH₂) | Secondary Amine |

| Secondary Amine (R₂NH) | Tertiary Amine |

| Thiol (R-SH) | Thioether |

This table illustrates the potential products formed from the reaction of this compound with various nucleophiles.

The presence of two chloroethyl groups on the same nitrogen atom opens up the possibility of both intramolecular and intermolecular alkylation reactions.

Intramolecular Alkylation: In the presence of a base, or with a suitably positioned internal nucleophile, one chloroethyl group can react with a nucleophilic center within the same molecule. A classic example of this type of reaction is the intramolecular cyclization of bis(2-chloroethyl)amines to form a piperazine (B1678402) ring. nih.govorganic-chemistry.orgnih.gov In the case of this compound, a similar intramolecular cyclization could be envisaged, potentially leading to a fused bicyclic system containing the isoxazolidine (B1194047) and piperazine rings. This transformation is typically initiated by the formation of a transient aziridinium (B1262131) ion, which is then attacked by the second chloroethyl arm.

Intermolecular Alkylation: When reacting with external nucleophiles, if the nucleophile has more than one reactive site, this compound can act as a cross-linking agent, leading to the formation of larger molecules. For instance, reaction with a diamine could lead to the formation of a macrocyclic structure or a polymer. The outcome of the reaction, whether it is intramolecular or intermolecular, is often influenced by factors such as reaction conditions, the nature of the nucleophile, and the concentration of the reactants. High dilution conditions typically favor intramolecular reactions.

Cyclization Reactions Initiated by the Compound

Beyond simple alkylation, the unique structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can be initiated by the inherent reactivity of the isoxazolidinium core and the chloroethyl side chains.

As mentioned previously, the intramolecular reaction of the two chloroethyl groups can lead to the formation of a piperazine ring fused to the isoxazolidine core. researchgate.netosi.lv This would result in a novel tricyclic heterocyclic system. The formation of such fused systems is a powerful strategy in medicinal chemistry for the creation of structurally complex and diverse molecules. nih.govlongdom.orgorganic-chemistry.orgcore.ac.uk The specific conditions required to promote such a cyclization would likely involve a base to facilitate the initial nucleophilic attack.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The reactivity profile of this compound positions it as a valuable intermediate in the synthesis of more complex molecules. Its ability to introduce a bis-alkylating unit and a heterocyclic core in a single step is a significant advantage in multistep synthesis. For instance, it could be used as a building block for the synthesis of pharmacologically active compounds, where the isoxazolidine and potentially formed piperazine moieties are known to be present in various bioactive molecules. semanticscholar.org The chloroethyl groups can be displaced by a variety of functional groups, allowing for the late-stage diversification of molecular scaffolds.

Table 2: Potential Applications in Complex Molecule Synthesis

| Reaction Type | Synthetic Utility |

|---|---|

| Bis-alkylation | Introduction of a C₂-N-C₂ linker |

| Intramolecular Cyclization | Formation of piperazine-fused heterocycles |

This table summarizes the potential roles of this compound as a synthetic intermediate.

Interactions with Specific Reagents and Catalysts

Response to Acid-Base Catalysis

In general, quaternary ammonium (B1175870) salts are relatively stable in the presence of acids. The isoxazolidinium ring itself, being a heterocyclic amine derivative, would likely be protonated under strongly acidic conditions, but this is not expected to initiate further reactions in the absence of other reactive species.

Under basic conditions, the presence of the two 2-chloroethyl groups suggests the potential for elimination or substitution reactions. A strong base could potentially induce an E2 elimination reaction, leading to the formation of a vinyl group and the release of a chloride ion. Alternatively, nucleophilic substitution of the chloride by a hydroxide (B78521) ion could occur, though this is generally less favored for primary alkyl halides compared to elimination in the presence of a strong, non-nucleophilic base.

It is important to note that this is a generalized prediction based on the reactivity of similar functional groups. Without specific experimental data for this compound, it is not possible to provide a definitive account of its reactivity with acids and bases, nor is it possible to generate a data table of research findings.

Despite a comprehensive search for "this compound," publicly available scientific literature does not provide sufficient detailed information to construct the requested article on its applications in advanced organic synthesis. While the chemical structure and general synthesis of this isoxazolidinium compound are noted, specific examples and in-depth research findings regarding its use in chemo- and regioselective transformations, total synthesis of natural products, and medicinal chemistry methodologies are not extensively reported in the accessible literature.

General information suggests that isoxazolidinium compounds, as a class of heterocyclic molecules, hold potential for various biological activities, including anticancer, antibacterial, and antifungal properties. The presence of reactive 2-chloroethyl groups in this compound implies its potential for use in nucleophilic substitution and addition reactions, which are fundamental in organic synthesis. However, specific studies detailing these applications to meet the requirements of the requested outline are not available.

The synthesis of this compound is generally described as involving the reaction of an isoxazoline (B3343090) precursor with a chloroethylating agent, followed by quaternization with an iodide source. This quaternary ammonium salt structure is noted for its stability and reactivity.

Due to the absence of detailed research findings, data tables, and specific examples of its synthetic applications in the provided search results, it is not possible to generate the thorough and scientifically accurate content required for the outlined sections on chemo- and regioselective transformations, total synthesis, and medicinal chemistry applications. Further research and publication in this specific area are needed to elucidate the full potential of this compound in advanced organic synthesis.

Applications of 2,2 Bis 2 Chloroethyl Isoxazolidinium Iodide in Advanced Organic Synthesis

Applications in Medicinal Chemistry (focus on synthetic methodology)

Design and Synthesis of Novel Heterocyclic Rings

The structure of 2,2-Bis(2-chloroethyl)isoxazolidinium iodide presents a versatile scaffold for the synthesis of novel heterocyclic systems. The presence of two reactive 2-chloroethyl groups attached to a quaternary nitrogen atom makes it a potent electrophile for reactions with various nucleophiles. This bifunctionality is key to its potential in constructing fused or spirocyclic heterocyclic rings, which are of significant interest in medicinal chemistry. ontosight.ai

One plausible synthetic route involves the reaction of this compound with dinucleophiles. For instance, reaction with a diamine, such as ethylenediamine, could lead to the formation of a piperazine (B1678402) ring fused to the isoxazolidine (B1194047) core, resulting in a novel tri-heterocyclic system. Similarly, reaction with a diol like ethylene (B1197577) glycol or a dithiols like ethane-1,2-dithiol could yield fused oxazine (B8389632) or thiazinane rings, respectively. The general mechanism for such reactions would involve a double intramolecular cyclization, where the nucleophilic centers of the reagent displace the chloride ions in a stepwise manner.

The isoxazolidine ring itself, being a saturated five-membered heterocycle containing both nitrogen and oxygen, can be a precursor to other heterocyclic systems through ring-opening or rearrangement reactions. mdpi.comnih.gov For example, reductive cleavage of the N-O bond is a common transformation for isoxazolidines, yielding 1,3-amino alcohols. In the case of this compound, such a cleavage would produce a highly functionalized intermediate that could be cyclized in various ways to generate a diverse library of new heterocyclic compounds.

As a Precursor for Pharmacophore Scaffolds

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Heterocyclic rings are privileged structures in drug discovery, forming the core of many pharmacophore models. mdpi.com The isoxazolidine ring is a known component of various biologically active molecules. ontosight.ai

The this compound structure could serve as a precursor to novel pharmacophore scaffolds. The quaternary ammonium (B1175870) group often imparts antimicrobial or cholinomimetic activity. nih.govmdpi.com The two chloroethyl groups are known alkylating agents, a feature historically used in the design of anticancer drugs (e.g., nitrogen mustards). The combination of these functionalities in a single molecule is intriguing from a medicinal chemistry perspective.

By reacting this compound with biologically relevant nucleophiles, such as amino acids, peptides, or nucleobases, it may be possible to generate conjugates with potential therapeutic applications. For example, its reaction with a molecule containing two thiol groups, like a dithiol-containing peptide, could lead to a covalently linked conjugate, potentially targeting specific proteins or enzymes. The resulting molecular architecture could be modeled to fit the active site of a biological target, thereby acting as a novel pharmacophore scaffold.

Contributions to Material Science (focusing on chemical synthesis of materials)

The bifunctional nature of this compound also suggests its potential utility in the field of material science, particularly in the synthesis of functional polymers and advanced materials.

Monomer or Cross-linking Agent for Polymer Synthesis

The two chloroethyl groups in this compound allow it to act as either a monomer in polycondensation reactions or as a cross-linking agent for existing polymers.

In polycondensation reactions, it could be reacted with a difunctional nucleophile, such as a diphenol, a diamine, or a diacid, to form a new polymer. For example, reaction with a bisphenol, like bisphenol A, in the presence of a base could lead to the formation of a polyether containing isoxazolidinium moieties in the polymer backbone. The ionic nature of the isoxazolidinium group would result in a polyelectrolyte or an ionomer, which could have interesting properties such as improved conductivity or specific interactions with polar solvents.

As a cross-linking agent, this compound could be used to modify polymers that contain nucleophilic side groups, such as polyvinyl alcohol, polyamines, or polythiols. The two chloroethyl groups can react with the nucleophilic sites on different polymer chains, creating covalent bonds between them. This cross-linking process would transform a thermoplastic material into a thermoset, generally enhancing its mechanical strength, thermal stability, and chemical resistance. The incorporation of the ionic isoxazolidinium group into the cross-links could also impart unique properties to the material, such as antistatic or antimicrobial surfaces.

Precursor for Advanced Functional Materials

The unique combination of a heterocyclic ring, a quaternary ammonium salt, and reactive alkylating groups makes this compound a potential precursor for the synthesis of advanced functional materials.

For instance, its ability to react with nucleophiles could be exploited for the functionalization of surfaces. Materials such as silica (B1680970) gel, cellulose, or certain synthetic polymers could be chemically modified by grafting the isoxazolidinium compound onto their surfaces. This would introduce a high density of positive charges and reactive chloroethyl groups, which could be further modified. Such functionalized surfaces could find applications in ion-exchange chromatography, as solid-supported catalysts, or as antimicrobial materials.

Furthermore, the ionic nature of the compound suggests its potential use in the formulation of ionic liquids or as a component in "solvent-in-salt" systems. rsc.org By modifying the anion or by complexing it with other salts, it might be possible to create novel materials with low melting points and high thermal stability, which are characteristic of ionic liquids. These materials could be explored for applications as electrolytes in batteries, as specialized solvents for chemical reactions, or as advanced lubricants.

Advanced Spectroscopic and Spectrometric Characterization in Research Contexts

Elucidation of Conformational Preferences and Dynamics

The isoxazolidine (B1194047) ring is non-planar and can adopt various conformations. The substituents at the quaternary nitrogen further complicate the stereochemical landscape. Understanding these conformational preferences is crucial for predicting the molecule's interactions and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the stereochemistry of organic molecules. For complex structures like 2,2-Bis(2-chloroethyl)isoxazolidinium iodide, one-dimensional NMR spectra (¹H and ¹³C) provide initial structural information, but advanced two-dimensional techniques are necessary for a complete stereochemical assignment. researchgate.networdpress.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining through-space proximity of atoms, which is essential for conformational analysis. mdpi.com For the isoxazolidinium ring, NOESY can reveal the relative orientation of the protons on the ring and the chloroethyl side chains. For instance, correlations between protons on the chloroethyl groups and protons on the isoxazolidine ring would indicate specific folded conformations. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of internuclear distances and the predominant molecular conformation in solution. mdpi.com

Correlation Spectroscopy (COSY): This experiment identifies scalar couplings between protons, typically through two or three bonds. In the isoxazolidinium ring, COSY would establish the connectivity of the protons within the ring system and along the chloroethyl chains.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons with their directly attached carbon atoms. This is crucial for unambiguously assigning the ¹³C signals of the isoxazolidine ring and the chloroethyl groups.

The chemical shifts in the ¹³C NMR spectrum are particularly informative. The carbons of the isoxazolidine ring attached to the heteroatoms (C3 and C5) would be expected to resonate at a lower field compared to the C4 carbon. researchgate.net For instance, typical ¹³C chemical shifts for isoxazolidine rings can be seen in the table below. researchgate.net

| Carbon Atom | Typical Chemical Shift (ppm) |

| C3 | 65-75 |

| C4 | 40-50 |

| C5 | 70-85 |

| Hypothetical ¹³C NMR data for the isoxazolidine ring of this compound based on similar structures. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.comelsevierpure.com These techniques are complementary and can be used to study the compound in various states, including in solution during a reaction. americanpharmaceuticalreview.comedinst.com

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and is effective for identifying functional groups. edinst.com For this compound, key vibrational modes would include the C-N, C-O, and C-Cl stretching frequencies. The presence of water can sometimes interfere with FTIR analysis due to the strong absorption by O-H bonds. edinst.com

Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. edinst.com It is often less susceptible to interference from aqueous solvents, making it well-suited for studying reactions in aqueous media. edinst.com The stretching vibrations of the isoxazolidine ring would be observable in the Raman spectrum.

Characteristic vibrational frequencies for the key bonds in this compound can be predicted.

| Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-Cl | Stretching | 600-800 |

| C-N | Stretching | 1000-1200 |

| C-O | Stretching | 1000-1200 |

| Ring | Breathing/Deformation | 800-1000 |

| Predicted vibrational frequencies for this compound. |

By monitoring changes in the intensity and position of these vibrational bands in real-time, it is possible to follow the consumption of the isoxazolidinium salt and the formation of products in a reaction mixture.

Mass Spectrometric Analysis of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for identifying reaction intermediates and elucidating reaction mechanisms. rsc.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. nih.gov This is crucial for identifying unknown intermediates and products in a reaction mixture. When studying reactions involving this compound, HRMS can be used to detect and identify transient species, providing direct evidence for proposed mechanistic pathways. acs.org Stable isotope tracing, where isotopically labeled starting materials are used, can be coupled with HRMS to follow the fate of specific atoms throughout a reaction. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the ion's structure and can be used for structural elucidation. libretexts.org For the 2,2-Bis(2-chloroethyl)isoxazolidinium cation, fragmentation would likely involve the cleavage of the isoxazolidine ring and the loss of the chloroethyl side chains. libretexts.orgyoutube.com The fragmentation of alkanes and other organic molecules often leads to the formation of the most stable carbocations. youtube.com Analysis of these fragmentation patterns in a complex reaction mixture can help to identify the various species present.

A plausible fragmentation pathway for the 2,2-Bis(2-chloroethyl)isoxazolidinium cation is outlined below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M]⁺ | [M - CH₂CH₂Cl]⁺ | CH₂CH₂Cl |

| [M]⁺ | [M - C₄H₈NO]⁺ | C₄H₈NO (isoxazolidine ring) |

| [M - CH₂CH₂Cl]⁺ | [C₄H₈NO]⁺ | CH₂CH₂Cl |

| Hypothetical fragmentation patterns for the 2,2-Bis(2-chloroethyl)isoxazolidinium cation. |

X-ray Crystallographic Studies of Advanced Derivatives and Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. scispace.com While obtaining suitable crystals of the parent compound might be challenging, the formation of derivatives or co-crystals can facilitate crystallographic analysis. researchgate.netgoogle.com

A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. researchgate.net By co-crystallizing this compound with a suitable co-former, it may be possible to obtain high-quality crystals for X-ray diffraction. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the isoxazolidinium ring in the solid state. This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal. youtube.com Furthermore, this detailed structural information can be used to validate and refine the conformational models derived from NMR studies.

Solid-State Structural Insights for Reactivity Prediction

Currently, there is no publicly available crystallographic data for this compound. Therefore, a detailed analysis of its solid-state structure to predict reactivity is not possible.

Intermolecular Interactions in Crystalline States

Due to the lack of crystallographic studies on this compound, the intermolecular interactions within its crystalline state have not been characterized.

Computational and Theoretical Studies of 2,2 Bis 2 Chloroethyl Isoxazolidinium Iodide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the distribution of electrons and the nature of molecular orbitals, which are key to predicting chemical reactivity.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. researchgate.netwikipedia.org

For the 2,2-Bis(2-chloroethyl)isoxazolidinium cation, the HOMO is expected to be localized primarily on the iodide anion and potentially involving the oxygen and nitrogen atoms of the isoxazolidine (B1194047) ring, which possess lone pairs of electrons. The LUMO is likely distributed across the quaternary nitrogen and the anti-bonding orbitals of the C-Cl bonds of the chloroethyl groups, making these sites susceptible to nucleophilic attack.

Illustrative Frontier Orbital Energies for a Similar Heterocyclic Cation:

| Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.5 | Primarily located on the quaternary nitrogen and C-Cl anti-bonding orbitals. |

| HOMO | -7.8 | Associated with the lone pairs of the heteroatoms within the ring. |

| HOMO-LUMO Gap | 6.3 | Indicates relatively high kinetic stability. |

The distribution of charge within a molecule is critical for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack.

In the 2,2-Bis(2-chloroethyl)isoxazolidinium cation, the positive charge is formally centered on the quaternary nitrogen atom. Quantum chemical calculations would likely show this positive potential distributed over the nitrogen and adjacent atoms. Regions of negative potential are expected around the electronegative oxygen atom of the isoxazolidine ring and the chlorine atoms of the chloroethyl groups, indicating areas that are electron-rich. The iodide counter-ion would, of course, be a distinct region of high negative electrostatic potential. This charge distribution is key to understanding how the ion interacts with polar solvents and other charged species. researchgate.net

Hypothetical Mulliken Atomic Charges for 2,2-Bis(2-chloroethyl)isoxazolidinium Cation:

| Atom/Group | Charge (a.u.) | Implication |

|---|---|---|

| Quaternary Nitrogen (N) | +0.85 | Primary center of positive charge, electrophilic site. |

| Chloroethyl Carbons (α-C) | +0.15 | Electron-deficient due to proximity to N+. |

| Chloroethyl Carbons (β-C) | -0.05 | Slightly electron-rich. |

| Chlorine Atoms (Cl) | -0.20 | Electronegative regions. |

Reaction Mechanism Predictions via Density Functional Theory (DFT)

DFT is a widely used computational method for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. nih.gov It allows for the mapping of the potential energy surface of a reaction, identifying key structures like transition states and intermediates.

A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. DFT calculations can locate and characterize these transient structures. For reactions involving the 2,2-Bis(2-chloroethyl)isoxazolidinium ion, such as nucleophilic substitution at the chloroethyl groups, DFT can be used to model the geometry of the transition state. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. A higher activation energy corresponds to a slower reaction.

Example DFT-Calculated Activation Energies for a Hypothetical Reaction:

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Reaction Rate |

|---|---|---|---|

| Nucleophilic attack on β-carbon | [TS1] | 25.3 | Slow |

Reaction coordinate analysis, or Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the lowest energy path from a transition state down to the reactants and products on the potential energy surface. This analysis confirms that a calculated transition state indeed connects the intended reactants and products. For a multi-step reaction, this method helps to elucidate the complete pathway, including the formation of any intermediates, providing a detailed, step-by-step view of the chemical transformation.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are excellent for describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. rsc.org MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into solvation, conformational changes, and intermolecular interactions.

For 2,2-Bis(2-chloroethyl)isoxazolidinium iodide, an ionic compound, the effect of the solvent is paramount. MD simulations can model how polar solvent molecules, like water, arrange themselves around the cation and the iodide anion. This solvation shell can significantly influence the reactivity of the ion by stabilizing charge and mediating interactions with other reactants. Simulations can reveal the structure of this solvation shell, the average number of solvent molecules surrounding the ions (coordination number), and the dynamics of solvent exchange. These simulations are crucial for bridging the gap between theoretical calculations on isolated molecules and real-world chemical behavior in solution. oup.com

Solvation Shell Dynamics and Stability

The stability and behavior of this compound in a solvent are fundamentally governed by the dynamics of the surrounding solvent molecules, which form a solvation shell. This shell is influenced by the distinct properties of the bulky organic cation and the iodide anion.

Cation Solvation: The 2,2-bis(2-chloroethyl)isoxazolidinium cation, being a quaternary ammonium (B1175870) salt, possesses a delocalized positive charge. In polar solvents like water, the solvent molecules would orient themselves around the cation to maximize electrostatic interactions. The dynamics of this solvation shell are complex due to the cation's irregular shape and the presence of hydrophobic (the ethyl chains) and hydrophilic (the charged nitrogen and oxygen atoms) regions. Molecular dynamics simulations could model the residence time of solvent molecules around the cation, revealing the stability of the primary solvation shell.

Anion Solvation: The iodide anion's solvation is better characterized. In aqueous solutions, water molecules form a hydration shell around the iodide ion. Ab initio molecular dynamics simulations have shown that upon electronic excitation, the water molecules in the immediate vicinity of the iodide atom can readjust their orientation within a hundred femtoseconds. nih.gov The transition from iodide to iodine initiates this rapid rearrangement of the water hydration shell. nih.gov The dynamics of water in the solvation shells of similar ions, like the iodate (B108269) ion, have been investigated using Born-Oppenheimer molecular dynamics, revealing distinct solvation shells around the iodine and oxygen atoms and that ion-water hydrogen bond dynamics can be faster than water-water hydrogen bonds in the bulk solvent. nih.gov

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from the ion. | Molecular Dynamics (MD) |

| Coordination Number | The average number of solvent molecules in the first solvation shell. | Integration of Radial Distribution Function |

| Solvent Residence Time | The average time a solvent molecule spends in the first solvation shell. | MD with time correlation functions |

| Hydrogen Bond Dynamics | The formation and breaking of hydrogen bonds between the ion and protic solvents. | MD, Quantum Mechanics/Molecular Mechanics (QM/MM) |

Intermolecular Interactions with Solvents and Substrates

The chemical functionality of this compound is dictated by its intermolecular interactions. The isoxazolidinium ring, the two 2-chloroethyl groups, and the iodide counter-ion all contribute to a complex landscape of potential non-covalent interactions.

Isoxazolidinium Ring Interactions: The heterocyclic ring, containing both nitrogen and oxygen, can participate in hydrogen bonding and dipole-dipole interactions. Computational methods such as Density Functional Theory (DFT) can be used to calculate the molecular electrostatic potential (MEP) surface, which would highlight the electron-rich (around the oxygen) and electron-poor (around the positively charged nitrogen and its substituents) regions, predicting sites for interaction with solvents and substrates.

2-Chloroethyl Group Interactions: The two 2-chloroethyl side chains are significant for the molecule's reactivity. The chlorine atoms are electronegative, leading to a dipole moment in the C-Cl bond and making them potential sites for halogen bonding. Furthermore, these groups can engage in van der Waals interactions. Quantum computational studies of molecules containing chloroethyl groups have employed techniques like Natural Bond Orbital (NBO) analysis to understand donor-acceptor interactions and Reduced Density Gradient (RDG) analysis to visualize non-covalent interactions. researchgate.net

Iodide Ion Interactions: The iodide ion can act as a hydrogen bond acceptor and can also interact with Lewis acidic sites on substrates.

Molecular dynamics simulations of related isoxazolidine derivatives have been used to study their binding to biological targets, such as the EGFR receptor. researchgate.netresearchgate.net These studies reveal the importance of specific functional groups in forming hydrogen bonds and other interactions within a binding pocket. researchgate.netresearchgate.net

The following table summarizes the types of intermolecular interactions the compound can engage in and the computational methods used to study them.

| Interaction Type | Molecular Moiety Involved | Computational Method for Analysis |

|---|---|---|

| Ion-Dipole | Quaternary nitrogen, Iodide ion with polar solvents | MD, QM/MM |

| Hydrogen Bonding | Oxygen atom, Iodide ion (acceptors) with protic solvents/substrates | DFT, NBO, QTAIM |

| Halogen Bonding | Chlorine atoms with nucleophilic sites | MEP, DFT |

| Van der Waals | Entire molecule, especially alkyl chains | MD, DFT with dispersion correction |

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and chemical reactivity of compounds based on their molecular structure. For a compound like this compound, such models could predict its potential efficacy as an antimicrobial or anticancer agent, or its general chemical reactivity.

QSAR modeling for quaternary ammonium salts has been successfully employed to understand their biological activities. nih.gov These models typically involve the calculation of a set of molecular descriptors that quantify various aspects of the molecule's structure and properties. These descriptors are then correlated with experimental data (e.g., IC50 values) using statistical methods.

Key molecular descriptors relevant for modeling the reactivity of this compound would include:

Topological Descriptors: These describe the atomic connectivity in the molecule, such as molecular weight, number of atoms, and branching indices.

Electronic Descriptors: These relate to the electronic structure of the molecule. Examples include dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is particularly important as it can indicate the chemical reactivity and kinetic stability of the molecule.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include molecular electrostatic potential, polarizability, and various reactivity indices.

3D Descriptors: These describe the three-dimensional shape of the molecule, such as molecular surface area and volume.

A hypothetical QSAR study for a series of related isoxazolidinium compounds might reveal that specific structural features, such as the nature of the substituents on the nitrogen atom or the length of the alkyl chains, are critical for a particular biological activity. For instance, in a study of other bis-quaternary ammonium salts, descriptors like the length of the N-alkyl chain, octanol-water partition coefficient, and molecular surface area were found to be significant contributors to the predictive model. nih.gov

The table below outlines a potential workflow for a structure-reactivity relationship study of this compound and its analogues.

| Step | Description | Computational Tools/Methods |

|---|---|---|

| 1. Dataset Collection | Gathering experimental data (e.g., reactivity, biological activity) for a series of related isoxazolidinium compounds. | Literature search, experimental assays |

| 2. Molecular Descriptor Calculation | Calculating a wide range of descriptors (topological, electronic, 3D) for each compound in the dataset. | DFT software (e.g., Gaussian), specialized QSAR software |

| 3. Model Development | Using statistical methods to build a mathematical model correlating descriptors with the experimental data. | Partial Least Squares (PLS), Artificial Neural Networks (ANN) |

| 4. Model Validation | Assessing the predictive power and robustness of the developed model using internal and external validation techniques. | Cross-validation, prediction for a test set of compounds |

Through such computational and theoretical approaches, a deeper understanding of the chemical and physical properties of this compound can be achieved, guiding future experimental work and potential applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Applications

The presence of two electrophilic chloroethyl groups makes 2,2-Bis(2-chloroethyl)isoxazolidinium iodide an intriguing candidate as a bifunctional alkylating agent. nih.govnursingcenter.com Future research is expected to focus on harnessing this reactivity for the construction of complex molecular architectures.

One promising direction is its use as a crosslinking agent for polymers or biological macromolecules. The ability to form covalent bonds with two separate nucleophilic sites could be exploited in materials science to modify polymer properties or in chemical biology to probe protein structures. nih.gov

Furthermore, the compound could serve as a precursor for novel heterocyclic systems. Sequential or one-pot reactions with various dinucleophiles (e.g., diamines, diols, dithiols) could lead to the formation of unique macrocycles or fused bicyclic structures containing the isoxazolidine (B1194047) core. These new scaffolds could be of significant interest in medicinal chemistry and drug discovery.

Table 1: Potential Synthetic Applications of this compound

| Application Area | Proposed Reaction | Potential Outcome/Product |

|---|---|---|

| Polymer Chemistry | Reaction with nucleophilic polymers (e.g., polyvinyl alcohol, chitosan) | Crosslinked polymers with modified mechanical or thermal properties. |

| Medicinal Chemistry | Reaction with dinucleophiles (e.g., ethylenediamine, resorcinol) | Synthesis of novel macrocyclic or bridged heterocyclic compounds for biological screening. |

| Organic Synthesis | Tandem alkylation/cyclization reactions | Rapid construction of complex polycyclic scaffolds from simple precursors. |

| Chemical Biology | Crosslinking of proteins or other biomolecules | Probing spatial arrangements and interactions of biological macromolecules. nih.gov |

This table outlines hypothetical applications based on the compound's bifunctional alkylating nature.

Exploration of Untapped Reactivity Profiles

Beyond its role as an alkylating agent, the inherent structure of the isoxazolidinium ring suggests other reactivity profiles that remain largely unexplored. The positively charged nitrogen atom and the adjacent N-O bond are key features that could be exploited in novel chemical transformations.

Future studies should investigate the potential for ring-opening reactions. researchgate.net Under specific nucleophilic or reductive conditions, the strained isoxazolidinium ring could be opened to yield functionalized 1,3-amino alcohols. This would provide a synthetic route to valuable chiral building blocks from precursors derived from asymmetric cycloaddition reactions.

Another avenue involves exploring the stability and reactivity of the compound under various conditions to identify and characterize any reactive intermediates that may form. lumenlearning.comstanford.eduuobasrah.edu.iq For instance, fragmentation pathways or rearrangements could lead to unexpected but synthetically useful products. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of quaternary ammonium (B1175870) salts can be significantly enhanced by modern technologies like flow chemistry. springerprofessional.dedurham.ac.uk Future research should focus on adapting the synthesis of this compound to a continuous-flow process. This approach offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of reactive intermediates at any given time, and greater scalability. researchgate.net

An automated flow platform could allow for the rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry. uc.pt Furthermore, in-line purification and analysis techniques could be integrated to create a fully automated system for the on-demand synthesis of the target compound. This would not only increase efficiency but also facilitate the rapid generation of analogues for screening in various applications.

Sustainable and Green Chemistry Approaches to Synthesis

Developing environmentally benign synthetic methods is a cornerstone of modern chemistry. frontiersin.org Future research efforts should be directed toward creating greener synthetic routes for this compound. nih.govrasayanjournal.co.inresearchgate.net This involves addressing several aspects of the synthesis, from the choice of solvents and reagents to the energy input.

Key areas for investigation include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, bio-based solvents, or ionic liquids. mdpi.com

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.gov

Catalytic Methods: Developing catalytic approaches to the synthesis to reduce the need for stoichiometric reagents and minimize waste generation.

Table 2: Comparison of Conventional vs. Potential Green Synthetic Approaches

| Parameter | Conventional Approach | Potential Green Approach |

|---|---|---|

| Solvent | Traditional organic solvents (e.g., acetonitrile, chloroform) | Water, ethanol, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. mdpi.com |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ultrasonic activation. rasayanjournal.co.in |

| Reaction Time | Typically several hours to days. nih.gov | Potentially minutes to a few hours. nih.gov |

| Waste Generation | Use of stoichiometric reagents can lead to significant waste. | Use of recyclable catalysts and atom-economical reactions to minimize byproducts. |

This table provides a comparative framework for developing more sustainable synthetic protocols.

Synergistic Studies with Advanced Analytical Techniques

A deeper understanding of the structure, stability, and reaction mechanisms of this compound requires the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry are essential, future research could benefit from a synergistic approach involving more specialized methods.

In-situ spectroscopic techniques, such as ReactIR or process Raman spectroscopy, could be employed to monitor the synthesis in real-time. This would provide valuable kinetic data and help identify transient intermediates that are not observable by conventional methods. lumenlearning.com Advanced mass spectrometry techniques, like ion mobility-mass spectrometry, could offer detailed insights into the compound's three-dimensional structure and its interactions with other molecules. Computational modeling and theoretical studies will also be crucial to complement experimental data, helping to predict reactivity and rationalize observed outcomes.

By combining these advanced analytical tools, researchers can gain a comprehensive understanding of the chemical behavior of this compound, paving the way for its rational design and application in new and innovative areas of chemical science.

Q & A

Q. How to address discrepancies in spectroscopic data between batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.